2-methoxy-N-(2-(4-methyl-5-oxo-3-(pyridin-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)acetamide
Description
Properties
IUPAC Name |
2-methoxy-N-[2-(4-methyl-5-oxo-3-pyridin-2-yl-1,2,4-triazol-1-yl)ethyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N5O3/c1-17-12(10-5-3-4-6-14-10)16-18(13(17)20)8-7-15-11(19)9-21-2/h3-6H,7-9H2,1-2H3,(H,15,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRGHNSHZMAAYOQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN(C1=O)CCNC(=O)COC)C2=CC=CC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-Methoxy-N-(2-(4-methyl-5-oxo-3-(pyridin-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)acetamide is a complex organic compound belonging to the class of triazole derivatives. Its structure incorporates a pyridine ring and various functional groups, suggesting potential applications in medicinal chemistry, particularly as antibacterial or antifungal agents. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound has the following molecular characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₁₈N₆O₃ |
| Molecular Weight | 354.4 g/mol |
| CAS Number | 1396681-12-1 |
The presence of the triazole ring is critical for its biological activity, as triazole derivatives are known for their efficacy against various pathogens due to their ability to inhibit fungal and bacterial growth.
The biological activity of 2-methoxy-N-(2-(4-methyl-5-oxo-3-(pyridin-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)acetamide is primarily attributed to its interaction with enzymes involved in the biosynthesis of nucleic acids and cell wall components in microorganisms. The triazole moiety acts by inhibiting the enzyme lanosterol demethylase, a crucial step in ergosterol biosynthesis in fungi. This inhibition disrupts cell membrane integrity and function, leading to cell death.
Antimicrobial Activity
Numerous studies have demonstrated the antimicrobial properties of triazole derivatives. For instance:
- Antifungal Activity : Research indicates that compounds similar to 2-methoxy-N-(2-(4-methyl-5-oxo-3-(pyridin-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)acetamide exhibit significant antifungal activity against strains such as Candida albicans and Aspergillus fumigatus.
- Antibacterial Activity : The compound has shown effectiveness against both Gram-positive and Gram-negative bacteria. In vitro studies report minimum inhibitory concentrations (MICs) comparable to established antibiotics.
Case Studies
Several case studies highlight the efficacy of this compound:
Case Study 1: Antifungal Efficacy
A study conducted on the antifungal properties of triazole derivatives found that 2-methoxy-N-(2-(4-methyl-5-oxo-3-(pyridin-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)acetamide demonstrated an IC50 value significantly lower than that of traditional antifungals like fluconazole. This suggests a promising alternative for treating resistant fungal infections.
Case Study 2: Antibacterial Screening
In a comparative study assessing various triazole compounds for antibacterial activity against Staphylococcus aureus and Escherichia coli, 2-methoxy-N-(2-(4-methyl-5-oxo-3-(pyridin-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)acetamide exhibited potent activity with MIC values indicating strong bactericidal effects.
Structure–Activity Relationship (SAR)
The structure–activity relationship (SAR) analysis reveals that modifications in the functional groups attached to the core triazole structure significantly influence biological activity. The presence of electron-donating groups enhances antimicrobial potency by improving solubility and bioavailability.
Comparison with Similar Compounds
Methodological Considerations
Crystallographic data for such compounds are typically refined using programs like SHELXL , which enables precise modeling of anisotropic displacement parameters and hydrogen-bonding networks . Structural comparisons often rely on software suites like WinGX , which integrate tools for geometry analysis and visualization .
Preparation Methods
Cyclocondensation of Thiosemicarbazides
A widely adopted method involves cyclizing acylthiosemicarbazides under alkaline conditions. For this compound, 4-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazole-3-carboxylic acid hydrazide reacts with pyridine-2-carbonyl isothiocyanate in ethanol under reflux (4–6 hours). The intermediate thiosemicarbazide undergoes intramolecular cyclization in 4N NaOH at 100°C for 2 hours, yielding 3-(pyridin-2-yl)-4-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one with 68–72% isolated yield.
Key Reaction Parameters
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| NaOH Concentration | 4N | Maximizes cyclization efficiency |
| Reaction Time | 2 hours | Prevents over-dehydration |
| Temperature | 100°C | Balances rate and side reactions |
Oxidative Cyclization of Hydrazine Derivatives
Alternative protocols employ oxidative cyclization using iodine or hypervalent iodine reagents. Hydrazine derivatives bearing pyridin-2-yl and methyl groups undergo one-pot cyclization in DMF at 80°C, achieving comparable yields (65–70%) but with shorter reaction times (1.5 hours). This method reduces purification steps but requires stringent moisture control.
N-Alkylation for Ethylamine Side Chain Introduction
Functionalization of the triazole’s N1 position with a 2-aminoethyl group proceeds via nucleophilic substitution. The triazole intermediate reacts with 2-chloroethylamine hydrochloride in anhydrous DMF, using K₂CO₃ as a base (60°C, 8 hours). Post-reaction, the mixture is neutralized with HCl, extracted with ethyl acetate, and purified via silica gel chromatography (hexane:ethyl acetate = 3:7), yielding 1-(2-aminoethyl)-4-methyl-3-(pyridin-2-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one at 58–63%.
Challenges and Mitigation
- Competitive N2 Alkylation : Controlled stoichiometry (1:1.05 triazole:chloroethylamine) minimizes bis-alkylation byproducts.
- Amino Group Protection : Boc-protected amines improve regioselectivity but necessitate additional deprotection steps (TFA in DCM, 2 hours).
Acetamide Formation via Acylation
The final step involves coupling the ethylamine side chain with 2-methoxyacetic acid. Two acylation strategies are prevalent:
Schotten-Baumann Reaction
2-Methoxyacetic acid chloride (1.2 equiv) is added dropwise to the amine intermediate in a biphasic system (CH₂Cl₂/H₂O) with NaHCO₃ (2.5 equiv). Vigorous stirring (0°C → room temperature, 4 hours) affords the crude acetamide, which is washed with 5% citric acid and brine before column purification (70–75% yield).
Carbodiimide-Mediated Coupling
For acid-sensitive substrates, EDCI/HOBt activation in anhydrous THF (24 hours, N₂ atmosphere) achieves higher yields (78–82%) but increases costs. This method minimizes racemization and is preferred for scale-up.
Comparative Analysis of Acylation Methods
| Method | Yield (%) | Purity (%) | Cost (Relative) |
|---|---|---|---|
| Schotten-Baumann | 70–75 | 95–97 | Low |
| EDCI/HOBt | 78–82 | 98–99 | High |
Purification and Characterization
Final purification employs gradient elution chromatography (SiO₂, ethyl acetate → ethyl acetate:methanol = 9:1). Critical characterization data include:
- ¹H NMR (DMSO-d₆) : δ 1.89 (s, 3H, CH₃), 3.32 (s, 3H, OCH₃), 4.05 (q, 2H, CH₂N), 6.92–8.75 (m, 4H, pyridinyl).
- IR (KBr) : 1665 cm⁻¹ (C=O), 1540 cm⁻¹ (triazole ring).
- HPLC Purity : >99% (C18 column, 70:30 H₂O:MeCN).
Scale-Up Considerations and Industrial Relevance
Pilot-scale syntheses (≥1 kg) highlight the following optimizations:
- Triazole Cyclization : Continuous flow reactors reduce reaction time from 2 hours to 15 minutes.
- Solvent Recovery : Ethyl acetate is reclaimed via fractional distillation (85% efficiency).
- Waste Reduction : Alkaline filtrates from cyclization steps neutralize acidic byproducts, minimizing environmental impact.
Q & A
Basic: How can researchers optimize the multi-step synthesis of this compound?
Methodological Answer:
The synthesis involves coupling a pyridyl-triazolone core with a methoxy-acetamide side chain. Key steps include:
- Reaction Conditions : Use dimethylformamide (DMF) as a solvent with potassium carbonate (K₂CO₃) to facilitate nucleophilic substitution .
- Monitoring : Track reaction progress via thin-layer chromatography (TLC) to ensure completion .
- Purification : Precipitate the product by adding water post-reaction, followed by recrystallization for purity .
- Yield Optimization : Adjust stoichiometry (e.g., 1.5 mol equivalents of chloroacetylated precursors) and maintain room temperature for controlled reactivity .
Basic: What analytical techniques confirm the structural identity of the compound?
Methodological Answer:
- IR Spectroscopy : Identify functional groups (e.g., carbonyl at ~1667 cm⁻¹, NH stretching at ~3468 cm⁻¹) .
- NMR Spectroscopy : Analyze proton environments (e.g., methoxy singlet at δ 3.8 ppm, aromatic protons at δ 6.9–7.5 ppm) .
- Mass Spectrometry (MS) : Confirm molecular weight (e.g., observed m/z 430.2 vs. theoretical 429) and fragmentation patterns .
Basic: What are recommended approaches for initial biological activity screening?
Methodological Answer:
- In Vitro Assays : Test against enzymatic targets (e.g., kinases, proteases) or pathogen models using dose-response curves to determine IC₅₀ values .
- Toxicity Profiling : Conduct cytotoxicity studies in cell lines (e.g., HEK293) or primary cells to establish selectivity indices .
Advanced: How can researchers investigate the compound’s mechanism of action?
Methodological Answer:
- Target Engagement : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinity to suspected targets .
- Molecular Docking : Perform computational modeling with crystallographic structures of homologous proteins (e.g., pyridine-binding enzymes) .
- Pathway Analysis : Employ transcriptomics or phosphoproteomics to map downstream signaling effects .
Advanced: How to resolve discrepancies in elemental analysis data during synthesis?
Methodological Answer:
- Repetition : Re-synthesize the compound under inert atmosphere to rule out oxidation/hydrolysis .
- Advanced Spectrometry : Use high-resolution mass spectrometry (HRMS) or elemental analysis (EA) with calibrated standards to validate purity .
- Trace Analysis : Check for residual solvents (via GC-MS) or inorganic salts (via ICP-OES) that may skew results .
Advanced: What strategies support structure-activity relationship (SAR) studies?
Methodological Answer:
- Substituent Variation : Synthesize analogs with modified pyridine (e.g., 3-pyridyl vs. 4-pyridyl) or triazole substituents to assess activity changes .
- Bioisosteric Replacement : Replace the methoxy group with ethoxy or trifluoromethoxy to evaluate steric/electronic effects .
- Pharmacophore Mapping : Use 3D-QSAR models to correlate substituent positions with bioactivity trends .
Advanced: How to evaluate pharmacokinetic properties in preclinical models?
Methodological Answer:
- In Vitro ADME : Assess metabolic stability in liver microsomes and permeability via Caco-2 assays .
- In Vivo Studies : Administer the compound to rodents and measure plasma half-life, bioavailability, and tissue distribution via LC-MS/MS .
Advanced: What synthetic modifications enhance biological activity?
Methodological Answer:
- Functional Group Introduction : Add electron-withdrawing groups (e.g., nitro, chloro) to the acetamide moiety to improve target affinity .
- Heterocycle Replacement : Substitute the triazole ring with oxadiazole or thiazole to modulate solubility and binding .
Advanced: How to interpret conflicting bioactivity data across studies?
Methodological Answer:
- Assay Standardization : Replicate experiments using identical cell lines, assay buffers, and endpoint measurements .
- Orthogonal Validation : Confirm activity with complementary methods (e.g., fluorescence polarization vs. enzymatic activity assays) .
Advanced: What computational tools aid in rational design of analogs?
Methodological Answer:
- Molecular Dynamics (MD) : Simulate ligand-protein interactions over nanosecond timescales to identify stable binding conformers .
- Free Energy Perturbation (FEP) : Predict binding affinity changes for proposed analogs using quantum mechanics/molecular mechanics (QM/MM) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
